molecular formula C46H82O11 B1169715 Monensin decyl ester CAS No. 164231-69-6

Monensin decyl ester

Cat. No.: B1169715
CAS No.: 164231-69-6
InChI Key:
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Description

Monensin decyl ester is a derivative of the antibiotic Monensin . Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . This compound is a lipophilic ester derivative of monensin, a natural antibiotic that has potent ionophoric activity against various cell types.


Synthesis Analysis

Monensin is produced by Streptomyces cinnamonensis. The monensin biosynthetic gene cluster (mon) has been reported. Three putatively pathway-specific regulators (MonH, MonRI, and MonRII) have been identified that positively regulate monensin production .


Molecular Structure Analysis

This compound has a molecular formula of C46H82O11 and a molecular weight of 811.14 . It contains a total of 143 bonds, including 61 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 3 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 6 aliphatic ethers .


Chemical Reactions Analysis

Esters, including this compound, are less reactive toward nucleophiles than either acid chlorides or anhydrides . They undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives .

Scientific Research Applications

Complexation with Monovalent Metal Cations

Monensin and its derivatives, such as monensin decyl ester, exhibit a unique ability to form complexes with monovalent metal cations. Studies have shown that these complexes are stabilized by intramolecular hydrogen bonds involving OH groups. For example, monensin A benzyl ester prefers to form complexes with Na+ cations, demonstrating the potential for selectivity in cation complexation (Huczyński et al., 2006).

Anticancer Activity

Monensin derivatives have been investigated for their anticancer activity. Salinomycin and monensin, for instance, show anti-cancer activity against various types of cancer cells, including those displaying multi-drug resistance and cancer stem cells. Modifying these compounds to create ester and amide derivatives has been explored as a strategy to increase their biological activity profile while reducing toxicity (Urbaniak et al., 2018).

Ion-Selective Electrodes

Monensin ester derivatives have been utilized as active compounds in ion-selective electrodes (ISEs) for measuring sodium ion concentrations in various media, including serum. The highly lipophilic monensin dodecyl ester, for instance, exhibited high Na+-selectivity, demonstrating the utility of monensin derivatives in analytical applications (Tohda et al., 1990).

Antimicrobial Properties

Monensin A esters have been synthesized and evaluated for their antimicrobial properties. Certain derivatives exhibited activity against Gram-positive bacteria, and one derivative showed antifungal activity against Candida, highlighting the potential of monensin derivatives in antimicrobial therapy (Huczyński et al., 2008).

Temperature-Dependent Selectivity of ISEs

The selectivity of ion-selective electrodes, including those utilizing monensin derivatives, can be tuned by temperature. This discovery opens new avenues for fine-tuning the selectivity of ISEs based on the effect of temperature on selectivity coefficients, especially for electrodes based on neutral carriers like this compound (Zahran et al., 2010).

Mechanism of Action

Target of Action

Monensin decyl ester, a derivative of the polyether antibiotic monensin, primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . These cations play crucial roles in maintaining cellular homeostasis and are involved in various physiological processes, including signal transduction, fluid balance, and nerve impulse transmission .

Mode of Action

This compound operates as an ionophore, facilitating the transport of these cations across lipid membranes of cells . This ionophoric ability is key to its antibacterial properties .

Biochemical Pathways

This compound impacts the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival . By targeting this pathway, this compound can exert antiproliferative effects, particularly in certain cancer cells .

Pharmacokinetics

The pharmacokinetics of monensin, from which this compound is derived, has been studied in animals such as broiler chickens . After administration, monensin exhibits a half-life of 2.11 hours, an absorption half-life of 0.27 hours, and a systemic bioavailability of 65.1% . It’s important to note that the pharmacokinetic properties of this compound may vary and further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of this compound’s action is its antiproliferative effect, particularly in cancer cells . By interfering with the PI3K/AKT signaling pathway, it can inhibit cell proliferation and induce apoptosis . This makes it a potential candidate for therapeutic applications in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, its use in animal feeds suggests that dietary factors may also play a role in its action . .

Safety and Hazards

Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed . Users are advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .

Future Directions

Monensin has shown potential therapeutic applications beyond its use in animal feeds. It has demonstrated the ability to induce cell apoptosis and inhibit proliferation of various types of cancer cells . Monensin and its combination with rapamycin may be an effective therapeutic candidate for treating neuroblastoma .

Biochemical Analysis

Biochemical Properties

Monensin decyl ester plays a significant role in biochemical reactions by acting as an ionophore. It forms complexes with monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+), facilitating their transport across lipid membranes . This ionophoric activity disrupts ionic gradients, which can alter cellular physiology. This compound interacts with various enzymes and proteins involved in maintaining ionic balance, such as Na+/K±ATPase and ion channels .

Cellular Effects

This compound affects various types of cells and cellular processes. It disrupts the ionic gradients across cell membranes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis by increasing oxidative stress and inhibiting androgen signaling . It also affects the endoplasmic reticulum stress response and can modulate the expression of death receptors and anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts the ionic gradients, leading to changes in cellular homeostasis. This compound can inhibit or activate enzymes involved in ion transport, such as Na+/K±ATPase . It also affects gene expression by modulating transcription factors and signaling pathways involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its ionophoric activity can lead to long-term changes in cellular function . Studies have shown that prolonged exposure to this compound can result in sustained alterations in ionic gradients and cellular metabolism . The degradation of this compound over time can also influence its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance growth and feed efficiency in livestock by improving nutrient absorption and reducing methane production . At high doses, this compound can be toxic, causing adverse effects such as reduced feed intake, weight loss, and even death . The threshold for these toxic effects varies depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to ion transport and cellular metabolism . It interacts with enzymes such as Na+/K±ATPase and ion channels, affecting the flux of ions across cell membranes . This can lead to changes in metabolic flux and the levels of various metabolites, including amino acids and lipids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with lipid membranes and ion channels . It forms complexes with monovalent cations, facilitating their transport across membranes and affecting their localization and accumulation within cells . This can influence the distribution of ions and other molecules within different cellular compartments .

Subcellular Localization

This compound primarily localizes to cellular membranes, where it exerts its ionophoric activity . It can also affect the subcellular localization of other proteins and molecules by altering the ionic environment within specific compartments . This can influence various cellular processes, including protein trafficking, endocytosis, and signal transduction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Monensin decyl ester involves the esterification of Monensin with decanol.", "Starting Materials": [ "Monensin", "Decanol", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Monensin is dissolved in chloroform and decanol is added to the solution.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the solution to activate the carboxylic acid group of Monensin.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any unreacted starting materials and byproducts.", "The organic layer is separated and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is obtained as a white solid." ] }

CAS No.

164231-69-6

Molecular Formula

C46H82O11

Molecular Weight

0

Origin of Product

United States
Customer
Q & A

Q1: How does Monensin Decyl Ester contribute to the development of sodium-selective nanosensors?

A1: this compound, a derivative of the naturally occurring ionophore Monensin, exhibits high selectivity for sodium ions. [, ] This selectivity makes it a suitable component in the fabrication of nanosensors designed to measure sodium ion concentrations. The research demonstrates the incorporation of this compound into spherical nanosensors, termed PEBBLEs (probes encapsulated by biologically localized embedding). [] These nanosensors, with sizes ranging from 500 nm to 1 μm, are constructed using decyl methacrylate as the matrix. The inclusion of this compound within this matrix enables the selective detection and measurement of sodium ions within live cells.

Q2: How does temperature impact the selectivity of this compound-based sodium-selective electrodes?

A2: Research indicates that temperature has a minimal effect on the selectivity of sodium-selective electrodes utilizing this compound. [] Studies comparing Monensin, Monensin Methyl Ester (MME), and this compound (MDE) revealed that while Monensin-based electrodes exhibited a noticeable increase in selectivity for sodium over potassium with increasing temperature, electrodes based on MME or MDE showed negligible changes. This difference in behavior can be attributed to the varying temperature-dependent formation constants between the ions and the different ionophores.

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